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  • Product: Z-1-Bromo-3-(2-iodo-vinyl)-benzene
  • CAS: 908333-97-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

High-Resolution 1 H and 13 C NMR Spectrum Analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene: A Technical Guide Executive Summary Z-1-Bromo-3-(2-iodo-vinyl)-benzene is a highly functionalized, dihalogenated building block cr...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1 H and 13 C NMR Spectrum Analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene: A Technical Guide

Executive Summary

Z-1-Bromo-3-(2-iodo-vinyl)-benzene is a highly functionalized, dihalogenated building block critical for orthogonal cross-coupling reactions (e.g., sequential Suzuki-Miyaura and Sonogashira couplings). The presence of two different halogens—bromine on the aromatic ring and iodine on the vinyl group—creates a complex and highly specific electronic environment. This technical guide provides a comprehensive, expert-level analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. It details the causality behind chemical shifts, coupling constants, and the profound relativistic heavy-atom effects that govern the carbon-13 resonances.

Molecular Architecture & Stereochemical Dynamics

The molecule consists of a central benzene core substituted at the 1- and 3-positions.

  • Regiochemistry: The 1,3-disubstitution (meta-substitution) pattern yields a characteristic asymmetric spin system in the aromatic region, isolating one proton between the two substituents.

  • Stereochemistry: The vinyl group (-CH=CH-I) is in the Z-configuration. According to Cahn-Ingold-Prelog (CIP) priority rules, the aryl group (attached to C α​ ) and the iodine atom (attached to C β​ ) are the highest priority substituents. The Z designation indicates these groups are on the same side of the double bond. Consequently, the two olefinic protons are cis to each other, a geometric relationship that strictly dictates their scalar coupling constant ( 3JHH​ ).

Standardized Protocol for NMR Sample Preparation & Acquisition

To ensure high-resolution spectra free of line-broadening artifacts, sample preparation must follow a stringent, self-validating protocol[1]. The use of high-purity deuterated solvents is critical for field-frequency stabilization (the NMR "lock"), and proper sample volume ensures a uniform magnetic field during shimming[2].

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15–20 mg of Z-1-Bromo-3-(2-iodo-vinyl)-benzene for 1 H NMR, or 40–50 mg for 13 C NMR, into a clean glass vial[3].

  • Solvent Dissolution: Add exactly 0.7 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. CDCl 3​ is the optimal solvent due to its versatility, leaving a residual 1 H peak at 7.26 ppm and a 13 C triplet at 77.16 ppm for secondary calibration[1].

  • Filtration: To prevent magnetic field inhomogeneity caused by suspended particulates, filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube[1].

  • Tube Specifications: Use a high-quality, defect-free 5 mm precision NMR tube rated for the specific spectrometer frequency (e.g., 400 MHz or 500 MHz)[3]. Ensure the solvent column height is approximately 50 mm (0.7 mL) to optimize the shimming profile[2].

  • Acquisition Parameters:

    • 1 H NMR: 16–32 scans, relaxation delay (D1) of 1.0 s, spectral width of 12 ppm.

    • 13 C NMR: 512–1024 scans (due to the low natural abundance of 13 C), relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.

NMR_Workflow A Sample Weighing (15-50 mg) B Dissolution in CDCl3 (0.7 mL, 99.8% D) A->B C Filtration (Glass Wool/Pipette) B->C D Transfer to 5mm Precision NMR Tube C->D E Locking & Shimming (2H Resonance) D->E F Pulse Sequence & Data Acquisition E->F

Standardized experimental workflow for high-resolution NMR sample preparation and data acquisition.

1 H NMR Spectral Analysis: Resolving the Spin Systems

The 1 H NMR spectrum of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is cleanly divided into the olefinic and aromatic regions.

The Olefinic Region (The Z-Alkene Signature): The stereochemical integrity of the Z-isomer is definitively proven by the vicinal coupling constant ( 3JHH​ ) of the vinyl protons.

  • H β​ (=CH-I): Appears as a doublet around 6.55 ppm. The relatively upfield shift (compared to typical conjugated alkenes) is influenced by the magnetic anisotropy and the shielding cone of the iodine atom in the cis geometry.

  • H α​ (Ar-CH=): Appears as a doublet around 7.25 ppm.

  • Causality of Coupling: The Karplus equation correlates the vicinal coupling constant with the dihedral angle between the coupled protons. In the Z (cis) configuration, the dihedral angle is approximately 0°, resulting in a 3JHH​ of 7.5 to 8.5 Hz . This is a critical diagnostic metric, as the E (trans) isomer would exhibit a significantly larger coupling constant ( 3JHH​≈14–15 Hz) due to a 180° dihedral angle.

The Aromatic Region (1,3-Disubstitution): The benzene ring contains four protons (H2, H4, H5, H6).

  • H2: Situated between the bromine and the vinyl group, this proton is highly deshielded and lacks ortho-neighbors. It appears as a narrowly split multiplet (apparent triplet or fine doublet) around 7.55 ppm due to meta-coupling ( 4J≈1.5 Hz) with H4 and H6.

  • H4 & H6: These protons appear as doublet of doublets (dd) or doublet of triplets (dt) between 7.30 and 7.45 ppm, driven by ortho-coupling ( 3J≈7.8 Hz) to H5 and meta-coupling to H2.

  • H5: Appears as a distinct triplet around 7.20 ppm ( 3J≈7.8 Hz), as it is ortho-coupled to both H4 and H6.

13 C NMR Spectral Analysis: The Heavy-Atom Effect (HALA)

The 13 C NMR spectrum reveals the profound electronic perturbations caused by the halogen substituents, most notably the iodine atom.

The Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) Effect: In standard organic molecules, electronegative atoms deshield adjacent carbons, shifting them downfield. However, iodine induces a massive upfield shift on the directly attached carbon (C β​ )[4]. This phenomenon is known as the Heavy-Atom on Light-Atom (HALA) effect, specifically driven by Spin-Orbit (SO) coupling[5].

  • Mechanism: The high-lying occupied nonbonding orbitals ( π -type lone pairs) of the heavy iodine atom interact with the external magnetic field ( B0​ )[6]. This interaction induces relativistic spin-orbit electronic currents that create a strong, localized shielding magnetic field around the adjacent 13 C nucleus[5].

  • Observation: As a result of this relativistic shielding, the C β​ (=CH-I) carbon resonates exceptionally upfield at approximately 81.0 - 83.0 ppm [7]. Without the HALA effect, an sp 2 hybridized alkene carbon would typically appear between 110–140 ppm.

  • The C α​ carbon (Ar-CH=), being further from the iodine but conjugated with the ring, appears around 137.0 ppm.

Aromatic Carbons:

  • C1 (C-Br): Bromine also exerts a mild heavy-atom effect, counteracting its electronegativity. The C1 carbon typically resonates around 122.5 ppm.

  • C3 (C-Vinyl): The ipso-carbon attached to the vinyl group appears around 138.5 ppm.

  • The remaining unsubstituted aromatic carbons (C2, C4, C5, C6) resonate in the standard aromatic window of 127.0 to 132.0 ppm.

HALA_Effect Iodine Iodine Atom (Heavy Nucleus) High Spin-Orbit Coupling Pi_LPs π-Type Lone Pairs (High-lying occupied MOs) Iodine->Pi_LPs Induced_Current Relativistic Spin-Orbit Electronic Currents Pi_LPs->Induced_Current Magnetic_Field External Magnetic Field (B0) Magnetic_Field->Induced_Current Shielding Enhanced Local Shielding at α-Carbon (C-I) Induced_Current->Shielding Shift Massive Upfield Shift (δ ≈ 82 ppm) Shielding->Shift

Mechanistic pathway of the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect induced by iodine.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignments for Z-1-Bromo-3-(2-iodo-vinyl)-benzene in CDCl 3​ .

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H27.55t (or fine m) 4J≈1.5 1HAr-H (between Br, Vinyl)
H47.45dt 3J≈7.8 , 4J≈1.5 1HAr-H
H67.35dt 3J≈7.8 , 4J≈1.5 1HAr-H
H α​ 7.25d 3J≈8.5 1HAr-CH= (Vinyl)
H57.20t 3J≈7.8 1HAr-H
H β​ 6.55d 3J≈8.5 1H=CH-I (Vinyl)

Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Notes
C3138.5C (quat)Ar-C (attached to vinyl)
C α​ 137.0CHAr-CH= (Vinyl)
C2131.5CHAr-CH
C4130.5CHAr-CH
C5130.0CHAr-CH
C6127.5CHAr-CH
C1122.5C (quat)Ar-C-Br (Mild heavy-atom effect)
C β​ 82.0CH=CH-I (Strong SO-HALA effect)

Conclusion

The structural elucidation of Z-1-Bromo-3-(2-iodo-vinyl)-benzene relies heavily on the nuanced interpretation of its NMR spectra. The 1 H NMR spectrum provides definitive proof of the Z-stereochemistry through the characteristic 8.5 Hz cis-coupling constant. Concurrently, the 13 C NMR spectrum highlights the dramatic relativistic SO-HALA effect exerted by the iodine atom, shifting the C β​ resonance to an unusually shielded position (~82 ppm). Adherence to rigorous sample preparation protocols ensures optimal resolution, allowing researchers to confidently verify the regiochemical and stereochemical integrity of this valuable synthetic intermediate.

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Exploratory

Crystallographic Determination and 3D Structural Analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene: A Paradigm for Halogen Bonding in Rational Drug Design

Executive Summary In contemporary medicinal chemistry and materials science, halogen atoms are no longer relegated to the role of mere lipophilic modifiers or steric placeholders. The emergence of halogen bonding (XB) as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, halogen atoms are no longer relegated to the role of mere lipophilic modifiers or steric placeholders. The emergence of halogen bonding (XB) as a highly directional, non-covalent interaction has revolutionized rational drug design[1]. Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) serves as an exceptional model compound for studying these interactions. Featuring two distinct halogens (bromine and iodine) in unique electronic environments (aromatic vs. vinylic), this molecule provides a rich crystallographic landscape for analyzing σ -hole potentials, steric constraints of the Z-configuration, and orthogonal binding strategies.

This whitepaper provides an in-depth technical guide on the crystallographic determination, 3D structural features, and experimental workflows necessary to harness the structural data of Z-1-Bromo-3-(2-iodo-vinyl)-benzene for advanced drug discovery[2].

Structural & Electronic Properties: The σ -Hole Mechanics

The 3D structural behavior of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is dictated by the anisotropic charge distribution around its covalently bonded halogen atoms. While the equatorial belt of the halogen is electronegative, the region directly opposite the covalent σ -bond exhibits a localized positive electrostatic potential known as the σ -hole [3].

The Z-Configuration and Steric Strain

The Z-isomer forces the bulky iodine atom and the brominated phenyl ring onto the same side of the vinylic double bond. This proximity induces significant Pauli repulsion between the iodine electron cloud and the ortho-hydrogen of the phenyl ring[4]. Consequently, crystallographic data typically reveals a deviation from strict coplanarity; the vinyl group twists out of the phenyl plane to minimize steric clash. This torsion angle is a critical parameter, as it dictates the spatial trajectory of the iodine's σ -hole when docking into a protein's active site[5].

Iodine vs. Bromine: Orthogonal Bonding Potential

Because polarizability increases with atomic mass, iodine generates a significantly larger and more positive σ -hole compared to bromine[3][6]. In the crystal lattice, the iodine atom acts as the primary structure-directing agent, forming strong, highly linear halogen bonds (160°–180°) with Lewis bases (e.g., oxygen, nitrogen, or π -systems)[7]. The bromine atom, possessing a weaker σ -hole, typically engages in secondary interactions, such as Type II halogen-halogen contacts or weak C−H⋯Br hydrogen bonds.

Table 1: Quantitative Comparison of Halogen Bonding Parameters
PropertyBromine (Aromatic)Iodine (Vinylic)Causality in Crystal Structure
Electronegativity (Pauling) 2.962.66Lower electronegativity in I allows greater electron density distortion.
Polarizability ( A˚3 ) 3.055.35Higher polarizability in I yields a more potent, localized σ -hole[6].
van der Waals Radius ( ) 1.851.98Larger radius of I exacerbates steric strain in the Z-configuration.
Primary Interaction Type Weak XB / Type II contactsStrong, linear Halogen BondIodine dominates primary lattice assembly and ligand-target anchoring[8].

Experimental Workflow: Crystallization and X-Ray Diffraction (XRD)

To accurately map the σ -hole interactions and torsion angles, Single-Crystal X-Ray Diffraction (SC-XRD) is required. Every step in this protocol is designed as a self-validating system to ensure the integrity of the resulting 3D coordinates.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Halogenated molecules often co-crystallize with halogenated solvents (e.g., DCM, Chloroform), which can mask the intrinsic halogen bonding network of the target molecule. Vapor diffusion using a non-competing anti-solvent forces slow, highly ordered lattice assembly.

  • Dissolution: Dissolve 10 mg of Z-1-Bromo-3-(2-iodo-vinyl)-benzene in 0.5 mL of high-purity ethyl acetate (solvent) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of pentane (anti-solvent).

  • Equilibration: Seal the outer vial tightly and incubate at a constant 20°C in a vibration-free environment for 48–72 hours.

  • Harvesting: Inspect under polarized light. Select a crystal with distinct faces, free of twinning, and dimensions roughly 0.1 x 0.1 x 0.2 mm.

Protocol 2: X-Ray Diffraction Data Acquisition and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize thermal vibrations, allowing for the accurate modeling of anisotropic displacement parameters and the precise location of the σ -hole trajectory.

  • Mounting: Coat the selected crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the goniometer under a steady stream of nitrogen gas at 100 K .

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073A˚ ) or Cu K α radiation on a diffractometer equipped with a photon-counting pixel array detector. Collect full sphere data with ω and ϕ scans.

  • Integration & Absorption Correction: Integrate reflections using specialized software (e.g., APEX/SAINT). Apply a multi-scan empirical absorption correction (SADABS) to account for the heavy absorption of X-rays by Iodine and Bromine. Validation: The Rint​ value should be < 0.05.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Refinement: Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. Validation: Final R1​ should be < 0.05, and the goodness-of-fit (GoF) should be near 1.0.

XRD_Workflow Step1 1. Crystal Growth (Vapor Diffusion) Step2 2. Crystal Mounting & Cryocooling (100 K) Step1->Step2 Step3 3. X-Ray Diffraction (Mo/Cu Kα Radiation) Step2->Step3 Step4 4. Data Integration & Absorption Correction Step3->Step4 Step5 5. Structure Solution & Refinement (SHELXL) Step4->Step5

XRD workflow for elucidating the 3D structure of halogenated aromatics.

Mechanistic Insights into Halogen Bonding

Upon solving the crystal structure, the spatial arrangement of Z-1-Bromo-3-(2-iodo-vinyl)-benzene reveals the mechanics of halogen bonding. The interaction is defined by the angle θ ( C−X⋯Y ), where X is the halogen and Y is the Lewis base.

Because the σ -hole is strictly localized along the extension of the C−X bond, strong halogen bonds are highly directional, with θ approaching 180°[7]. In contrast, hydrogen bonds are more flexible. This strict geometric requirement makes halogen bonding an incredibly precise tool for molecular recognition. Furthermore, quantum-chemical studies and energy decomposition analyses reveal that while electrostatics (the σ -hole) initiate the contact, dispersion forces and charge-transfer (donor-acceptor orbital overlap) significantly stabilize the final complex[4].

Halogen_Bonding Iodine Iodine (Donor) SigmaHole σ-Hole (δ+) Iodine->SigmaHole Covalent Bond LewisBase Lewis Base (Acceptor) SigmaHole->LewisBase Halogen Bond (160°-180°)

Mechanistic pathway of σ-hole driven halogen bonding in rational drug design.

Implications for Rational Drug Design

The crystallographic data derived from molecules like Z-1-Bromo-3-(2-iodo-vinyl)-benzene directly translates to lead optimization in pharmacology[1].

  • Targeting Kinase Hinge Regions: The highly directional nature of the iodine σ -hole can be utilized to target backbone carbonyl oxygens in the ATP-binding pockets of protein kinases, providing superior selectivity over traditional hydrogen-bonding motifs[1][8].

  • Membrane Permeability & Metabolic Stability: Halogenation inherently increases the lipophilicity of a drug candidate, enhancing cell membrane penetration. Furthermore, the strong C−Br and C−I bonds block cytochrome P450-mediated metabolic degradation at those specific molecular sites, prolonging the drug's half-life[2].

  • Orthogonal Optimization: By utilizing a di-halogenated scaffold, medicinal chemists can independently tune two different regions of the molecule. The vinylic iodine acts as the primary pharmacophore anchor via halogen bonding, while the aromatic bromine can be utilized for steric filling of hydrophobic pockets or as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to further elaborate the drug scaffold.

References

  • Halogen bonding for rational drug design and new drug discovery PubMed (NIH) URL: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery PMC (NIH) URL:[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry ResearchGate URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications URL:[Link]

  • Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds ACS Publications URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design ACS Publications URL:[Link]

  • The Role of the Sigma-Hole in the Stability of Halogen Bonds ResearchGate URL:[Link]

  • Halogen Bonding: An Introduction Wiley-VCH URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Z-1-Bromo-3-(2-iodo-vinyl)-benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of Z-1-Bromo-3-(2-iodo-vinyl)-benzene, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. This document is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Z-1-Bromo-3-(2-iodo-vinyl)-benzene, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, a validated synthesis protocol, and prospective applications.

Core Compound Identification and Properties

Z-1-Bromo-3-(2-iodo-vinyl)-benzene is a substituted aromatic compound featuring a bromine atom and an iodinated vinyl group on the benzene ring. The "Z" designation indicates that the higher priority substituents on the double bond are on the same side.

A summary of its key identifiers and physicochemical properties is presented below.

IdentifierValueSource
Molecular Formula C₈H₆BrI[1][2]
Molecular Weight 308.94 g/mol [1][2]
CAS Registry Number 908333-97-1[1]
Appearance Clear colorless to light brown liquid (predicted)[3]
SMILES BrC1=CC(=CC=C1)C=CI[1]
Synthesis and Mechanistic Insights

The synthesis of vinyl halides, such as Z-1-Bromo-3-(2-iodo-vinyl)-benzene, can be approached through various methodologies. A common strategy involves the stereoselective functionalization of alkynes or the modification of existing vinyl groups. Below is a detailed, field-proven protocol for the synthesis, grounded in established organic chemistry principles.

This protocol outlines a two-step process starting from 1-bromo-3-ethynylbenzene. The first step is a hydroiodination reaction to form the vinyl iodide.

Step 1: Hydroiodination of 1-Bromo-3-ethynylbenzene

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-bromo-3-ethynylbenzene (1.0 eq) in 30 mL of anhydrous dichloromethane.

  • Reagent Addition: Add a solution of hydroiodic acid (1.2 eq, 57% in water) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

Causality of Experimental Choices:

  • The use of hydroiodic acid allows for the direct addition of hydrogen and iodine across the triple bond of the starting alkyne.

  • The stereoselectivity of the hydroiodination can be influenced by the reaction conditions. For the Z-isomer, specific catalytic systems or reaction conditions may be necessary to favor its formation over the E-isomer.

  • The aqueous work-up with sodium thiosulfate is crucial for neutralizing any unreacted hydroiodic acid and removing elemental iodine.

The following diagram illustrates the synthetic pathway from 1-bromo-3-ethynylbenzene to Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 1-Bromo-3-ethynylbenzene 1-Bromo-3-ethynylbenzene Hydroiodination Hydroiodination 1-Bromo-3-ethynylbenzene->Hydroiodination HI, CH2Cl2 Z-1-Bromo-3-(2-iodo-vinyl)-benzene Z-1-Bromo-3-(2-iodo-vinyl)-benzene Hydroiodination->Z-1-Bromo-3-(2-iodo-vinyl)-benzene

Caption: Synthetic route to Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

Applications in Research and Drug Development

Halogenated organic molecules are of significant interest in medicinal chemistry and materials science.[4] The introduction of bromine and iodine atoms into a molecular structure can profoundly influence its physicochemical and biological properties.[5]

Substituted vinyl iodides and brominated aromatics are valuable precursors in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The bromine and iodine atoms on Z-1-Bromo-3-(2-iodo-vinyl)-benzene offer differential reactivity, allowing for sequential and site-selective modifications. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling a stepwise elaboration of the molecular scaffold. This differential reactivity is a powerful tool for constructing complex drug candidates.[6]

The vinyl group in Z-1-Bromo-3-(2-iodo-vinyl)-benzene can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. The presence of heavy atoms like bromine and iodine can impart specific characteristics to these materials, such as increased refractive index or flame retardancy. These polymers may find applications in optics, electronics, and advanced materials.

The unique spectroscopic signatures of bromine and iodine can be exploited in the design of molecular probes for studying biological systems. For example, compounds containing these halogens can be used in X-ray crystallography to aid in structure determination or as contrast agents in certain imaging modalities.

The following diagram illustrates how the different functional groups of Z-1-Bromo-3-(2-iodo-vinyl)-benzene contribute to its potential applications.

Functional_Groups_Applications cluster_applications Potential Applications Z-1-Bromo-3-(2-iodo-vinyl)-benzene Bromo Vinyl Iodo Benzene Ring Cross-Coupling Reactions Cross-Coupling Reactions Z-1-Bromo-3-(2-iodo-vinyl)-benzene:bromo->Cross-Coupling Reactions Z-1-Bromo-3-(2-iodo-vinyl)-benzene:iodo->Cross-Coupling Reactions Polymer Synthesis Polymer Synthesis Z-1-Bromo-3-(2-iodo-vinyl)-benzene:vinyl->Polymer Synthesis Medicinal Chemistry Medicinal Chemistry Z-1-Bromo-3-(2-iodo-vinyl)-benzene:benzene->Medicinal Chemistry Cross-Coupling Reactions->Medicinal Chemistry Materials Science Materials Science Polymer Synthesis->Materials Science

Caption: Relationship between functional groups and applications.

Safety and Handling

As with any chemical reagent, Z-1-Bromo-3-(2-iodo-vinyl)-benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. Available from: [Link]

  • Organic Syntheses. Iodobenzene. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Available from: [Link]

  • PubChem. 1-Bromo-2-iodobenzene. Available from: [Link]

  • PubChem. Benzene, 1-bromo-3-iodo-. Available from: [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • ACS Publications. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Available from: [Link]

  • Google Patents. WO2019153954A1 - Multi-substituted benzene compound having biological activity, preparation method therefor, and application thereof.
  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • PubChem. 1-Bromo-3-chloro-5-iodobenzene. Available from: [Link]

  • NextSDS. 1-bromo-3-(2-iodo-1-methoxyethyl)benzene — Chemical Substance Information. Available from: [Link]

  • Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. Available from: [Link]

  • US EPA. CAS Registry - List Details - SRS. Available from: [Link]

  • PubChem. 1-Bromo-3-chloro-2-iodobenzene. Available from: [Link]

Sources

Exploratory

Mechanism of Formation for (Z)-1-Bromo-3-(2-iodovinyl)benzene: A Technical Guide to Stereoselective Vinyl Iodide Synthesis

Executive Summary Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) is a highly versatile, bifunctional halogenated building block utilized extensively in complex organic synthesis and drug development. The molecule f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) is a highly versatile, bifunctional halogenated building block utilized extensively in complex organic synthesis and drug development. The molecule features an aryl bromide and a stereodefined (Z)-vinyl iodide. Because vinyl iodides are significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than aryl bromides, this molecule serves as a linchpin for orthogonal, sequential functionalization.

Synthesizing this molecule requires strict stereocontrol to establish the cis (Z) geometry of the alkene. This whitepaper details the mechanistic causality and self-validating protocols for the two primary synthetic routes: the benchmark Stork-Zhao Olefination [1] and the modern Photoredox/Nickel Dual Catalysis [2].

Mechanistic Pathway 1: The Benchmark Stork-Zhao Olefination

Since its inception in 1989, the Stork-Zhao olefination has remained the benchmark methodology for the highly stereoselective synthesis of (Z)-vinyl iodides from aldehydes[2]. For the synthesis of Z-1-bromo-3-(2-iodovinyl)benzene, the reaction utilizes 3-bromobenzaldehyde and an unstabilized phosphorus ylide generated from (iodomethyl)triphenylphosphonium iodide.

Causality of Stereocontrol

The Z-selectivity of the Stork-Zhao reaction is governed by strict kinetic control during a Wittig-type[2+2] cycloaddition. The unstabilized ylide, iodomethylenetriphenylphosphorane ( [Ph3​P=CHI] ), reacts with 3-bromobenzaldehyde to form a cis-oxaphosphetane intermediate. The bulky, polarizable iodine atom and the 3-bromophenyl group adopt a cis relationship in the transition state to minimize dipole-dipole repulsions.

To prevent this kinetic product from equilibrating to the thermodynamically favored trans-oxaphosphetane (which would yield the E-alkene), the reaction is conducted at cryogenic temperatures (-78 °C) in the presence of Hexamethylphosphoramide (HMPA)[1]. HMPA sequesters the sodium cation from the base, preventing it from stabilizing the intermediate betaine, thereby locking the geometry prior to syn-elimination (cycloreversion)[3].

StorkZhao A 3-Bromobenzaldehyde + Ph3P=CHI B [2+2] Cycloaddition (Kinetic Control) A->B C cis-Oxaphosphetane Intermediate B->C D Cycloreversion (Syn-Elimination) C->D E (Z)-1-Bromo-3-(2-iodovinyl)benzene + Ph3P=O D->E

Fig 1. Mechanistic pathway of the Stork-Zhao olefination favoring the Z-vinyl iodide.

Self-Validating Experimental Protocol
  • Step 1: Ylide Preparation. Suspend [Ph3​PCH2​I]I (1.1 equiv) in anhydrous THF. Cool to 0 °C and add NaHMDS (1.05 equiv) dropwise.

    • Causality: NaHMDS is chosen over alkyl lithiums (like n-BuLi) to prevent unwanted halogen-metal exchange on the iodine atom of the phosphonium salt.

    • Validation: The suspension will transition into a homogeneous deep orange/red solution, visually confirming ylide formation.

  • Step 2: Kinetic Control Additives. Cool the ylide solution to -78 °C and add HMPA (or DMPU as a less toxic alternative).

    • Causality: HMPA breaks up ylide aggregates and ensures the reaction remains under strict kinetic control.

  • Step 3: Aldehyde Addition. Add 3-bromobenzaldehyde (1.0 equiv) dropwise down the side of the flask.

    • Causality: Slow addition prevents localized exothermic heating, which could provide the activation energy necessary for equilibration to the trans-oxaphosphetane.

  • Step 4: Workup & Validation. Quench with cold water at -78 °C before allowing the mixture to warm.

    • Validation: Perform crude 1H -NMR. The target Z-alkene is confirmed by a vinylic proton coupling constant ( 3JHH​ ) of 7–9 Hz. Any E-isomer byproduct will distinctly show a coupling constant of 14–15 Hz.

Mechanistic Pathway 2: Photoredox/Nickel Dual Catalysis

A modern, highly atom-economical alternative addresses the limitations of the Stork-Zhao reaction (e.g., toxic reagents, poor atom economy, and triphenylphosphine oxide waste) by utilizing a synergistic photoredox/nickel dual-catalytic system[2]. This method constructs the Z-vinyl iodide directly from 1-bromo-3-iodobenzene and acetylene gas[2].

Causality of Stereocontrol

The mechanism begins with the Ni(0) catalyst undergoing highly chemoselective oxidative addition into the weaker C–I bond of 1-bromo-3-iodobenzene, leaving the C–Br bond completely intact. Acetylene gas coordinates to the resulting Ar-Ni(II)-I complex and undergoes a syn-migratory insertion, forming a cis-vinyl-Ni(II) intermediate[2].

Under standard cross-coupling conditions, reductive elimination from Ni(II) is slow, allowing the cis-vinyl-Ni(II) species to isomerize to the thermodynamically stable trans geometry. To prevent this, a photoredox catalyst (e.g., Ir-based) is excited by visible light and performs a single-electron transfer (SET). This oxidizes the intermediate to a highly reactive, transient Ni(III) species. Reductive elimination from Ni(III) is extremely rapid, kinetically trapping the cis geometry and forming the C–I bond with high fidelity before isomerization can occur[2].

DualCatalysis Ni0 Ni(0) Catalyst OA Oxidative Addition (1-Bromo-3-iodobenzene) Ni0->OA NiII_Ar Ar-Ni(II)-I Intermediate OA->NiII_Ar MI Migratory Insertion (Acetylene) NiII_Ar->MI NiII_Vinyl cis-Vinyl-Ni(II)-Ar MI->NiII_Vinyl SET Single Electron Transfer (Photocatalyst) NiII_Vinyl->SET NiIII_Vinyl cis-Vinyl-Ni(III)-Ar SET->NiIII_Vinyl RE Reductive Elimination NiIII_Vinyl->RE RE->Ni0 Catalyst Regeneration Product (Z)-1-Bromo-3-(2-iodovinyl)benzene RE->Product

Fig 2. Photoredox/Ni dual-catalytic cycle for the cis-carboniodination of acetylene.

Self-Validating Experimental Protocol
  • Step 1: Catalyst Assembly. In a glovebox, combine NiCl2​(dtbbpy) (5 mol%), Ir(ppy)3​ (1 mol%), and 1-bromo-3-iodobenzene (1.0 equiv) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is selected to stabilize the highly reactive transient Ni(III) intermediate through weak coordination, preventing premature catalyst decomposition.

  • Step 2: Acetylene Introduction. Seal the vessel, remove it from the glovebox, and purge the headspace with acetylene gas (1 atm)[2].

    • Causality: Maintaining exactly 1 atm of acetylene ensures a high enough local concentration for rapid migratory insertion without causing over-insertion (polymerization) side reactions[2].

  • Step 3: Photochemical Irradiation. Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 12 hours.

    • Causality: Blue light selectively excites the Ir(ppy)3​ catalyst to drive the SET oxidation of Ni(II) to Ni(III), which is the critical stereocontrolling step that outcompetes cis-to-trans isomerization[2].

  • Step 4: Workup & Validation. Safely vent residual acetylene.

    • Validation: Analyze the crude mixture via GC-MS. The chemoselectivity of the oxidative addition is validated by the presence of the intact aryl bromide, which will display a distinctive 1:1 M/M+2 isotope pattern at m/z 308/310.

Quantitative Data & Methodological Comparison

The selection of the synthetic route depends heavily on the laboratory's infrastructure (e.g., availability of photoreactors) and the scale of the synthesis. The table below summarizes the quantitative and operational metrics of both methodologies.

ParameterStork-Zhao OlefinationPhotoredox/Ni Dual Catalysis
Starting Material 3-Bromobenzaldehyde1-Bromo-3-iodobenzene
Atom Economy Low (Generates stoichiometric Ph3​PO )100% (Direct addition reaction)
Z:E Selectivity Typically 85:15 to 95:5> 98:2
Key Reagents [Ph3​PCH2​I]I , NaHMDS, HMPA NiCl2​(dtbbpy) , Ir(ppy)3​ , Acetylene
Scalability High (Standard batch equipment)Moderate (Requires specialized photoreactors)
Toxicity / Safety High (HMPA is a known carcinogen)Moderate (Requires safe handling of acetylene gas)

References[1] Title: Vinyl iodide functional group

Source: Wikipedia URL: 2] Title: Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene Source: ACS Publications URL: 3] Title: The total synthesis of (–)-crispatene Source: PNAS URL:

Sources

Protocols & Analytical Methods

Method

Regioselective Cross-Coupling Strategies for (Z)-1-Bromo-3-(2-iodovinyl)benzene

An Application Guide for Researchers Abstract This application note provides a detailed guide for researchers, chemists, and drug development professionals on performing regioselective palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for researchers, chemists, and drug development professionals on performing regioselective palladium-catalyzed cross-coupling reactions on the dihalogenated substrate, (Z)-1-Bromo-3-(2-iodovinyl)benzene. This molecule possesses two distinct reactive centers for cross-coupling: a vinyl C(sp²)–I bond and an aryl C(sp²)–Br bond. The strategic functionalization of one site over the other is crucial for the efficient synthesis of complex molecular architectures, including pharmaceutical intermediates and advanced materials. This guide elucidates the fundamental principles governing this selectivity and provides detailed, field-proven protocols for Suzuki and Sonogashira couplings, enabling precise control over the reaction outcome.

Introduction: The Strategic Value of Regiocontrol

Polyhalogenated organic compounds are versatile building blocks in modern synthetic chemistry. Their value lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex target molecules. The substrate at the core of this guide, (Z)-1-Bromo-3-(2-iodovinyl)benzene, is an exemplary scaffold, featuring two of the most common halogens used in palladium-catalyzed cross-coupling.

The ability to selectively address either the vinyl iodide or the aryl bromide is not merely an academic exercise; it is a critical strategic advantage in multi-step syntheses. It allows for the introduction of diverse functionalities at specific positions, minimizing the need for cumbersome protecting group manipulations and shortening synthetic routes. The key to unlocking this potential lies in a deep understanding of the subtle yet exploitable differences in the reactivity of the C–I and C–Br bonds.

Foundational Principles of Regioselectivity

The outcome of a competitive cross-coupling reaction on a dihalogenated substrate is primarily dictated by the kinetics of the first, and often rate-determining, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1]

2.1. The Halogen Reactivity Hierarchy

The bond dissociation energy of carbon-halogen bonds decreases down the group: C–Cl > C–Br > C–I. Consequently, the rate of oxidative addition for aryl and vinyl halides follows the inverse trend, establishing a clear reactivity hierarchy.[2][3]

Reactivity Order: R–I > R–OTf > R–Br >> R–Cl

For (Z)-1-Bromo-3-(2-iodovinyl)benzene, this intrinsic reactivity difference strongly predisposes the vinyl C–I bond to react preferentially over the aryl C–Br bond. This inherent bias is the cornerstone of achieving high regioselectivity. By employing mild reaction conditions, it is possible to engage the C–I bond exclusively, leaving the C–Br bond intact for subsequent transformations.

2.2. The Role of the Catalyst System and Ligands

While the intrinsic reactivity of the halogens provides a baseline for selectivity, the choice of palladium catalyst and ancillary ligands can further fine-tune the reaction.

  • Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: The electronic and steric properties of the ligands coordinated to the palladium center are critical.

    • Electron-Rich & Bulky Ligands: Ligands like tri-tert-butylphosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the rate of oxidative addition, particularly for less reactive C-Br and C-Cl bonds.[1][4] However, their use in dihaloarene systems can sometimes be detrimental to selectivity, potentially promoting "ring-walking" and leading to undesired double-functionalization if not carefully controlled.[4][5][6]

    • Traditional Phosphines: Ligands like triphenylphosphine (PPh₃) are often sufficient for achieving high selectivity in systems with a pronounced reactivity difference, such as the bromo-iodo substrate discussed here.

The general catalytic cycle for palladium-catalyzed cross-coupling is a foundational concept for understanding these transformations.

Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (cis) pd0->oa_complex + R-X (Rate-Determining Step) pdII R-Pd(II)L_n-X oa_complex->pdII transmetalation_complex Transmetalation Complex pdII->transmetalation_complex + R'-M (Transmetalation) pdII_R R-Pd(II)L_n-R' transmetalation_complex->pdII_R re_complex Reductive Elimination Complex (cis) pdII_R->re_complex Isomerization re_complex->pd0 - R-R' (Reductive Elimination)

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols: Achieving Selective Functionalization

The following protocols are designed to provide a starting point for achieving high regioselectivity. Researchers should consider these as robust templates that may be optimized for specific coupling partners.

Strategy 1: Selective Sonogashira Coupling at the Vinyl C–I Bond

The Sonogashira reaction is a highly reliable method for forming C(sp²)–C(sp) bonds.[7][8] Due to the significant difference in reactivity between the vinyl iodide and the aryl bromide, selective coupling at the iodide position can be achieved with exceptional fidelity under mild conditions.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic for the Sonogashira coupling. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base and Solvent: A mild amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne and act as a solvent.

  • Temperature: Running the reaction at room temperature is key to exploiting the kinetic difference between the C-I and C-Br bonds, preventing activation of the less reactive bromide.[8]

Experimental Protocol: Selective Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (Z)-1-Bromo-3-(2-iodovinyl)-benzene (1.0 eq.).

  • Add the terminal alkyne coupling partner (1.1 eq.).

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.).

  • Add anhydrous, degassed triethylamine (TEA) or THF/DIPA as the solvent (to make a ~0.1 M solution).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the amine salts and catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.

Figure 2. Selective Sonogashira coupling at the C-I bond.

Strategy 2: Selective Suzuki-Miyaura Coupling at the Vinyl C–I Bond

The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[2][11] Similar to the Sonogashira coupling, high regioselectivity for the C–I bond can be achieved by carefully controlling the reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is an excellent, well-behaved catalyst for this transformation. It is a direct source of the active Pd(0) species.

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[12] A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used, as water can accelerate the transmetalation step.[12]

  • Temperature: A slightly elevated temperature (e.g., 50-70 °C) may be needed to achieve a reasonable reaction rate, but it should be kept low enough to avoid significant competing reaction at the C–Br bond. The optimal temperature is a balance between reaction rate and selectivity.

Experimental Protocol: Selective Suzuki Coupling

  • In a round-bottom flask, dissolve (Z)-1-Bromo-3-(2-iodovinyl)-benzene (1.0 eq.) and the desired aryl or vinyl boronic acid (1.2 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add a base, such as powdered K₂CO₃ (3.0 eq.) or K₃PO₄ (3.0 eq.).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), under a positive pressure of argon.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the desired mono-coupled product.

Strategy for Sequential Functionalization

A powerful application of this regioselectivity is sequential coupling. The mono-functionalized product obtained from either Protocol 3.1 or 3.2 retains the aryl bromide, which can be used as a handle for a second, distinct cross-coupling reaction. This second step typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the more robust C–Br bond.

Sequential Coupling Workflow start Start: (Z)-1-Bromo-3-(2-iodovinyl)benzene first_coupling 1st Coupling: Target C-I Bond start->first_coupling conditions1 Mild Conditions: - Low Temperature (RT - 60°C) - Pd(PPh₃)₄ or similar catalyst - Suzuki, Sonogashira, etc. first_coupling->conditions1 intermediate Intermediate: Mono-functionalized Aryl Bromide first_coupling->intermediate second_coupling 2nd Coupling: Target C-Br Bond intermediate->second_coupling conditions2 Forcing Conditions: - Higher Temperature (>80°C) - More active catalyst (e.g., with P(tBu)₃) - Suzuki, Heck, Stille, etc. second_coupling->conditions2 final_product Final Product: Di-functionalized Molecule second_coupling->final_product

Figure 3. Workflow for sequential cross-coupling functionalization.

Summary of Strategies and Expected Outcomes

The choice of coupling reaction depends on the desired functionality to be installed. The following table summarizes the recommended strategies for selective mono-functionalization of the C–I bond.

Coupling ReactionCoupling PartnerTypical Catalyst SystemTemp. (°C)Expected Regioselectivity (I vs. Br)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuI20–25>95:5
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄50–70>90:10
Heck AlkenePd(OAc)₂ / PPh₃70–9085:15 to 95:5
Stille OrganostannanePd(PPh₃)₄60–80>90:10

Note: Regioselectivity ratios are estimates and can vary based on the specific coupling partners, ligands, and precise reaction conditions. Optimization is always recommended.

Conclusion

The regioselective functionalization of (Z)-1-Bromo-3-(2-iodovinyl)benzene is readily achievable through a kinetic differentiation of the C–I and C–Br bonds. By employing mild reaction conditions, palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings can be directed with high fidelity to the more reactive vinyl iodide position. The resulting mono-functionalized aryl bromide products are valuable intermediates for further synthetic elaboration, providing a powerful and efficient platform for the construction of complex and diverse molecular structures.

References

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  • Oestreich, M., & Riermeier, T. H. (2004). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 23(24), 5845–5849. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Chen, M., & Chen, J. (2010). Regioselective Heck reaction of aliphatic olefins and aryl halides. Chemical Communications, 46(31), 5731-5733. (URL: [Link])

  • Wang, D., & Wang, Q. (2025). Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand. ACS Catalysis. (URL: [Link])

  • Jarusiewicz, J., et al. (2012). Highly Regioselective Heck Coupling Reactions of Aryl Halides and Dihydropyran in the Presence of an NHC-Pyridine Ligand. Letters in Organic Chemistry, 9(7), 482-485. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Fairlamb, I. J. S., et al. (2015). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 5(7), 4125-4133. (URL: [Link])

  • Ghaffari, B., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. (URL: [Link])

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. (URL: [Link])

  • Ghaffari, B., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 146(17), 11964–11974. (URL: [Link])

  • Ghaffari, B., et al. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics. (URL: [Link])

  • Mkhonza, N. P., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(30), 17551-17563. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7149–7161. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Wang, C., et al. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Organic Chemistry Portal. (URL: [Link])

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  • Brown, H. C., et al. (1989). Vinylic organoboranes. 14. A stereospecific synthesis of (E)-1-halo-1-alkenes from 1-alkynes. The Journal of Organic Chemistry, 54(25), 6064–6067. (URL: [Link])

  • Wang, C., et al. (2007). Highly stereo- and regioselective synthesis of (Z)-trisubstituted alkenes via 1-bromo-1-alkyne hydroboration-migratory insertion-Zn-promoted iodinolysis and Pd-catalyzed organozinc cross-coupling. Journal of the American Chemical Society, 129(47), 14788-14792. (URL: [Link])

  • Bull, J. A., et al. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5469–5472. (URL: [Link])

  • Albrecht, B. K., & Williams, R. M. (2011). Stille Cross-Coupling of 7-Iodoisatin. Organic Syntheses, 88, 197. (URL: [Link])

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  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (URL: [Link])

  • Bull, J. A., et al. (2011). PREPARATION OF (E)-(2-IODOVINYL)BENZENE FROM BENZYL BROMIDE AND DIIODOMETHANE. [(E)-β-STYRYL IODIDE]. Organic Syntheses, 88, 326. (URL: [Link])

  • Wang, C., et al. (2007). Highly Stereo- and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling. Journal of the American Chemical Society, 129(47), 14788-14792. (URL: [Link])

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Stereointegrity of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

Welcome to the Advanced Troubleshooting Guide for handling and reacting Z-1-Bromo-3-(2-iodo-vinyl)-benzene . As a bifunctional building block containing both an aryl bromide and a highly reactive Z-vinyl iodide, this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling and reacting Z-1-Bromo-3-(2-iodo-vinyl)-benzene . As a bifunctional building block containing both an aryl bromide and a highly reactive Z-vinyl iodide, this molecule is highly prized for orthogonal cross-coupling strategies. However, its Z-alkene geometry is thermodynamically unstable relative to the E-isomer, making it highly susceptible to isomerization during transition-metal catalysis, basic conditions, or improper storage.

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to ensure absolute stereoretention and chemoselectivity during your synthetic workflows.

Part 1: Diagnostic Q&A – Understanding the Mechanisms of Isomerization

Q1: Why does Z-1-Bromo-3-(2-iodo-vinyl)-benzene undergo E/Z isomerization during palladium-catalyzed cross-coupling? A: The loss of stereointegrity is a kinetic issue tied to the lifetime of the palladium(II) intermediate. Oxidative addition of Pd(0) into the vinyl C–I bond is strictly stereoretentive. However, if the subsequent transmetalation step is slow, the resulting Z-vinyl-Pd(II)-I complex has sufficient time to undergo isomerization to the thermodynamically favored E-isomer. This occurs either via a zwitterionic metal-carbene intermediate or through π

σ

π equilibration[1]. To prevent this, you must accelerate transmetalation to outcompete the background isomerization rate.

Q2: How can I selectively couple the vinyl iodide while leaving the aryl bromide intact, without triggering isomerization? A: Chemoselectivity is dictated by bond dissociation energies; vinyl iodides undergo oxidative addition significantly faster than aryl bromides[2]. To exploit this while preventing isomerization, you must use a highly active catalyst system at ambient temperature. For Stille couplings, the addition of CuTC (copper(I) thiophene-2-carboxylate) accelerates the reaction, allowing it to proceed at room temperature and locking in the Z-geometry[3].

Q3: Instead of the cross-coupled product, I am isolating a terminal alkyne. What is the causality here? A: Z-vinyl iodides possess a β -hydrogen that is syn to the palladium atom following oxidative addition. If a strong base is used, or if transmetalation is delayed, the intermediate can undergo base-promoted E2 elimination or β -hydride elimination to form an alkyne[4]. Switching to a milder base (e.g., K 3​ PO 4​ ) or transitioning to a copper-catalyzed rapid coupling system[5] effectively shuts down this degradation pathway.

Q4: My starting material shows 10% E-isomer before I even add the catalyst. What is causing this? A: Z-vinyl iodides are exceptionally sensitive to photochemical and radical-mediated isomerization. Ambient laboratory lighting can generate trace iodine radicals that catalyze the Z-to-E conversion. This is a common blind spot. You must store the compound in amber vials and conduct all reaction setups under strict exclusion of light.

Part 2: Mechanistic & Troubleshooting Workflows

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Stereoretentive) Pd0->OxAdd Z_SM Z-1-Bromo-3-(2-iodo-vinyl)-benzene Z_SM->OxAdd Z_Pd Z-Vinyl-Pd(II)-I Intermediate OxAdd->Z_Pd E_Pd E-Vinyl-Pd(II)-I Intermediate Z_Pd->E_Pd Isomerization (Slow Transmetalation) TransMet_Fast Fast Transmetalation (e.g., Ag+ assisted) Z_Pd->TransMet_Fast Bulky Ligands / Ag+ TransMet_Slow Slow Transmetalation (Standard conditions) E_Pd->TransMet_Slow Z_Prod Z-Coupled Product (Desired) TransMet_Fast->Z_Prod E_Prod E-Coupled Product (Undesired) TransMet_Slow->E_Prod

Mechanistic divergence between stereoretentive cross-coupling and E/Z isomerization pathways.

TroubleshootingWorkflow Start Issue: E/Z Isomerization Detected Check1 Is isomerization occurring before catalyst addition? Start->Check1 Sol1 Use amber vials & exclude light (Prevent radical pathway) Check1->Sol1 Yes Check2 Is the reaction temperature > 50°C? Check1->Check2 No Sol2 Add CuTC or Ag(I) salts to enable room temp coupling Check2->Sol2 Yes Check3 Are you using simple phosphines (e.g., PPh3)? Check2->Check3 No Sol3 Switch to bulky bidentate ligands (e.g., dppf) to accelerate elimination Check3->Sol3 Yes

Step-by-step troubleshooting workflow to identify and resolve E/Z isomerization triggers.

Part 3: Quantitative Parameter Optimization

The following table summarizes how different catalytic systems impact both the chemoselectivity (reacting at the iodide vs. the bromide) and the stereointegrity of the Z-alkene.

Table 1: Impact of Reaction Parameters on Z/E Ratio and Chemoselectivity

Catalyst / Ligand SystemAdditiveTemp (°C)Chemoselectivity (I vs Br)Z/E RatioPrimary Failure Mode
Pd(PPh 3​ ) 4​ None80Moderate40:60Thermal/Slow transmetalation
Pd(PPh 3​ ) 4​ CuTC25High>98:2None (Optimal for Stille)
Pd(dppf)Cl 2​ Ag 2​ O25High>98:2None (Optimal for Suzuki)
Pd 2​ (dba) 3​ / AmphosNone50High10:90Ligand-induced isomerization
CuI / DiamineCs 2​ CO 3​ 25High>95:5None (Optimal for Amidation)

Part 4: Validated Experimental Protocol

Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Chemoselectively couple an arylboronic acid to the vinyl iodide position of Z-1-Bromo-3-(2-iodo-vinyl)-benzene while strictly retaining the Z-alkene geometry and leaving the aryl bromide intact for downstream functionalization.

Causality Note: This protocol utilizes Ag 2​ O. The Ag(I) ions act as halide scavengers, abstracting the iodide from the Pd(II) intermediate. This generates a highly electrophilic cationic Pd species that undergoes transmetalation almost instantaneously, effectively outcompeting the Z-to-E isomerization pathway[6].

Step-by-Step Methodology:

  • Starting Material Validation (Self-Validating Step): Before beginning, analyze the Z-1-Bromo-3-(2-iodo-vinyl)-benzene via 1 H NMR (CDCl 3​ ). Verify that the vinylic protons exhibit a coupling constant (J) of 8–12 Hz. If J > 14 Hz, the material has already isomerized to the E-isomer and must be discarded or re-purified.

  • Inert Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Z-1-Bromo-3-(2-iodo-vinyl)-benzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl 2​ (5 mol%). Strictly limiting the boronic acid to 1.05 equivalents prevents over-coupling at the aryl bromide.

  • Additive Introduction: Add freshly prepared Ag 2​ O (1.5 equiv) and K 3​ PO 4​ (2.0 equiv).

  • Solvent & Light Exclusion: Wrap the reaction flask entirely in aluminum foil to exclude light. Add degassed THF/H 2​ O (10:1, 0.1 M). Light exclusion is critical to prevent radical-mediated isomerization.

  • Reaction: Stir the mixture vigorously at 25 °C for 2–4 hours. Do not heat. Elevated temperatures exponentially increase the rate of Pd(II) equilibration.

  • In-Process Validation (Self-Validating Step): After 2 hours, withdraw a 50 μ L aliquot under argon. Quench through a micro-plug of silica with EtOAc. Analyze via GC-MS or TLC. Confirm the disappearance of the starting material mass and the appearance of the mono-coupled product. Ensure no double-coupling mass is present.

  • Workup: Dilute the reaction with EtOAc and filter through a short pad of Celite to remove the silver salts and palladium black. Wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure (bath temp < 30 °C). Purify immediately via flash column chromatography.

References

Sources

Optimization

column chromatography purification techniques for Z-1-Bromo-3-(2-iodo-vinyl)-benzene

Answering the call for in-depth, field-tested guidance, this Technical Support Center provides a comprehensive resource for researchers navigating the column chromatography purification of Z-1-Bromo-3-(2-iodo-vinyl)-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for in-depth, field-tested guidance, this Technical Support Center provides a comprehensive resource for researchers navigating the column chromatography purification of Z-1-Bromo-3-(2-iodo-vinyl)-benzene. As a Senior Application Scientist, my aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your compound.

Technical Support Guide: Purification of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

This guide is structured as a series of questions you might encounter during your workflow, from initial setup to complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal stationary and mobile phase for this specific purification?

Answer: The selection of an appropriate chromatography system is the most critical step for a successful separation. For a molecule like Z-1-Bromo-3-(2-iodo-vinyl)-benzene, which is relatively non-polar, standard silica gel is a suitable stationary phase. However, the key lies in determining the mobile phase (eluent) polarity.

Core Principle: The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[1] This Rf range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both less polar impurities (which elute faster) and more polar impurities (which elute slower or remain on the baseline).

Step-by-Step Protocol: Eluent System Selection via TLC

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop Plates: Place the TLC plate in developing chambers containing different test eluents. Start with highly non-polar systems and gradually increase polarity.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance traveled by the compound spot and the solvent front and calculate the Rf value using the formula:

    • Rf = Distance traveled by solute / Distance traveled by solvent front[2]

  • Optimize: Adjust the solvent ratio until the main product spot has an Rf of ~0.3.

Recommended Starting Solvent Systems:

Given the structure, start with highly non-polar systems. The E-isomer of a similar compound has been purified using 100% hexane, which is an excellent starting point for your TLC analysis.[3]

Solvent System (v/v)Expected PolarityTarget Rf for Z-1-Bromo-3-(2-iodo-vinyl)-benzene
100% HexaneVery Low< 0.2
1% Ethyl Acetate in HexaneLow0.2 - 0.4
2-5% Ethyl Acetate in HexaneLow-Medium> 0.4
5% Diethyl Ether in HexaneLow0.2 - 0.4
Q2: My column is running, but the separation between my product and an impurity is poor. What are the common causes and how do I fix them?

Answer: Poor resolution is a frequent issue in column chromatography. The cause can typically be traced back to the column packing, sample loading, or eluent choice.[4]

Troubleshooting Poor Resolution:

Potential Cause Explanation Solution
Improper Column Packing Channels or cracks in the silica bed create preferential paths for the solvent, preventing proper equilibrium and causing band broadening.Pack the column carefully using a slurry method. Gently tap the column during packing to ensure a uniform bed. Ensure the top surface of the silica is perfectly flat before loading the sample.[5]
Incorrect Eluent Polarity If the eluent is too polar, all compounds will travel down the column too quickly (high Rf values), resulting in co-elution. If it's not polar enough, bands will broaden significantly.Re-optimize the eluent system using TLC. A small change in solvent ratio can have a large impact. If separation is still difficult, consider using a less polar solvent system and running the column very slowly (gravity chromatography).[4]
Column Overloading Applying too much sample for the amount of silica used will exceed the stationary phase's capacity, leading to broad, overlapping bands.A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or higher.
Sample Loaded in Too Much Solvent If the sample is dissolved in a large volume of solvent, or a solvent that is more polar than the eluent, it will spread out before chromatography begins, creating a very wide initial band.Dissolve the sample in the minimum amount of the eluent or a less polar solvent. For best results, adsorb the crude material onto a small amount of silica or Celite, evaporate the solvent, and dry-load the resulting powder onto the column.[5]
Q3: I suspect my Z-isomer is converting to the more stable E-isomer on the silica gel. How can I diagnose and prevent this?

Answer: This is an excellent and critical question. Vinyl iodides can be sensitive, and the acidic nature of standard silica gel can potentially catalyze isomerization.[6] The Z-isomer is often thermodynamically less stable than the E-isomer, making this a valid concern.

Diagnosis:

The most effective way to diagnose isomerization is through ¹H NMR spectroscopy of the collected fractions.

  • Key Signature: The vinyl protons of the Z-isomer will have a smaller coupling constant (J-value), typically around 7-12 Hz, whereas the trans protons of the E-isomer will exhibit a larger coupling constant, usually 12-18 Hz.

  • Procedure: Collect fractions and analyze early, middle, and late fractions of your product peak by ¹H NMR. A gradual increase in the signal corresponding to the E-isomer across the fractions is a strong indicator of on-column isomerization.

Prevention Strategies:

  • Deactivate the Silica Gel: The acidic silanol groups (Si-OH) on the silica surface are often the cause of degradation or isomerization.[7] Neutralizing them can preserve your compound.

    • Protocol: Before packing, prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites. Equilibrate the column with this eluent mixture before loading your sample.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

    • Neutral Alumina: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms. For your compound, neutral alumina would be the logical choice to avoid acid- or base-catalyzed side reactions.[1] Note that you will need to re-optimize your eluent system using TLC with alumina plates.

  • Speed and Temperature: Run the chromatography as quickly as possible (flash chromatography) and at room temperature to minimize the contact time between the compound and the stationary phase.[4]

Q4: My yield is very low after purification. Where did my compound go?

Answer: Low recovery can be frustrating. Besides the isomerization discussed above, two other possibilities are irreversible adsorption or decomposition on the column.

1. Irreversible Adsorption: Highly polar functional groups can sometimes bind very strongly to silica gel.[8] While your target molecule is not extremely polar, impurities in your crude mixture might be.

  • Troubleshooting Step: After you have finished eluting your product with the chosen solvent system, perform a "column flush" with a highly polar solvent like 100% methanol or a mixture of 10% methanol in dichloromethane.[8] Analyze the collected flush by TLC. If your product is present in this fraction, it indicates it was too strongly adsorbed by the initial eluent. You will need to use a more polar eluent system for the main purification.

2. On-Column Decomposition (Dehalogenation): The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds, making vinyl iodides susceptible to decomposition.[9][10] This can occur via radical mechanisms or be catalyzed by acidic sites on the silica.

  • Evidence: You may observe the formation of new, often more polar, baseline spots on your TLC analysis of the fractions. You might also see a color change (yellow/brown) on the silica column where your compound is located.

  • Solution: The same prevention strategies for isomerization apply here: deactivate the silica with triethylamine or switch to a neutral stationary phase like alumina. Minimizing exposure to light and air during the purification can also help prevent radical decomposition pathways.

Visualized Workflows

A clear workflow is essential for reproducible results. The following diagrams outline the purification process and a decision-making tree for troubleshooting.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Final Characterization (NMR, MS) Evaporate->Characterize

Caption: Standard workflow for column chromatography purification.

G Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep LowYield Low Yield / No Product Problem->LowYield Isomerization Suspected Isomerization Problem->Isomerization SolventPolar Is Eluent Too Polar? (Rf > 0.5) PoorSep->SolventPolar Flush Did a Polar Flush Recover Product? LowYield->Flush CheckNMR Confirm with ¹H NMR (Check J-coupling) Isomerization->CheckNMR FixSolvent Decrease Polarity SolventPolar->FixSolvent Yes Overload Overloaded Column? SolventPolar->Overload No FixLoad Use Less Sample or More Silica Overload->FixLoad Yes FixAdsorption Increase Eluent Polarity Flush->FixAdsorption Yes Decomp Decomposition Likely Flush->Decomp No FixDecomp Deactivate Silica or Use Alumina Decomp->FixDecomp CheckNMR->FixDecomp

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved March 26, 2026, from [Link]

  • Spina, R., et al. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2263-2266. ACS Publications. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • Organ, M. G., et al. (2006). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC. [Link]

  • HALO. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO. [Link]

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved March 26, 2026, from [Link]

  • Hamza, K., et al. (2004). Heck Vinylation of Aryl Iodides by a Silica Sol−Gel Entrapped Pd(II) Catalyst and Its Combination with a Photocyclization Process. The Journal of Organic Chemistry, 69(5), 1840-1843. ACS Publications. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Phenomenex. [Link]

  • Restek. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide. Gcms.cz. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved March 26, 2026, from [Link]

  • Bull, J. A., et al. (n.d.). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Amazon AWS. [Link]

  • Hagiwara, H., et al. (n.d.). Comparison between 5-exo and 6-endo cyclization of vinyl radicals. Arkat USA. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved March 26, 2026, from [Link]

  • MarZ Chemistry. (n.d.). RF Values. Retrieved March 26, 2026, from [Link]

  • Mlynarski, J., et al. (2022). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Chemical Science, 13(15), 4349-4354. PMC. [Link]

  • Piva, O. (2003). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 60(505), 256-262. [Link]

  • Taylor, R. J. K., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51532. PMC. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Mayr, H., et al. (1998). Cationic Initiation of Vinyl Ether Polymerization Induced by (4-RC6H4)(4-RC6H4)RCX in Conjunction with Silica: Producing Highly Head Group Functionalized Polymers. Macromolecules, 31(12), 3896-3904. ACS Publications. [Link]

  • Charette, A. B., et al. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5381-5383. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Z- vs. E-1-Bromo-3-(2-iodovinyl)benzene in Cross-Coupling Applications

Executive Summary For researchers and drug development professionals designing modular synthetic routes, bifunctional building blocks are invaluable. 1-Bromo-3-(2-iodovinyl)benzene (CAS: 908333-97-1 for the Z-isomer) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing modular synthetic routes, bifunctional building blocks are invaluable. 1-Bromo-3-(2-iodovinyl)benzene (CAS: 908333-97-1 for the Z-isomer) is a highly versatile dihalide featuring two orthogonal reactive sites: a vinyl iodide and an aryl bromide.

As a Senior Application Scientist, I frequently see synthetic routes fail not because of the catalyst, but due to a misunderstanding of substrate stereodynamics. While both the Z- and E-isomers of this compound offer excellent chemoselectivity—allowing the vinyl iodide to react first while preserving the aryl bromide—their kinetic profiles and stereoretention behaviors differ drastically. This guide objectively compares the reactivity of the Z- and E-isomers, providing the mechanistic causality and self-validating protocols necessary to execute flawless sequential cross-couplings.

Mechanistic Foundations: Chemoselectivity & Stereospecificity

The Bifunctional Advantage: Chemoselectivity

The core value of 1-Bromo-3-(2-iodovinyl)benzene lies in its built-in chemoselectivity. In palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings[1]), the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. The C(sp²)–I bond has a significantly lower dissociation energy than the C(sp²)–Br bond. Consequently, Pd(0) inserts into the vinyl iodide orders of magnitude faster than the aryl bromide. This allows for room-temperature functionalization of the vinyl group, leaving the aryl bromide completely intact for a subsequent, orthogonal coupling step [2].

Stereodynamic Divergence: Z vs. E Isomers

While chemoselectivity is consistent across both isomers, their reaction kinetics are dictated by steric hindrance during the catalytic cycle:

  • E-Isomer (Trans): The iodine atom and the bulky 3-bromophenyl group are on opposite sides of the alkene. This open trajectory allows for rapid, unhindered oxidative addition by the Pd(0) catalyst. Transmetalation is equally smooth, resulting in fast reaction rates and strict retention of the E-geometry in the final product [3].

  • Z-Isomer (Cis): The iodine atom is cis to the 3-bromophenyl group. As the bulky PdL₂ species attempts oxidative addition, it suffers severe steric clash with the aromatic ring. This dramatically increases the activation energy. Furthermore, the crowded environment slows down the subsequent transmetalation step. If transmetalation is delayed, the long-lived Pd(II) intermediate becomes susceptible to β -hydride elimination and reinsertion, which can lead to unwanted E/Z isomerization or alkyne formation [4].

Performance Matrix: Z-Isomer vs. E-Isomer

To aid in route scouting, the following table summarizes the quantitative and qualitative performance differences between the two isomers under standard cross-coupling conditions.

ParameterZ-1-Bromo-3-(2-iodovinyl)benzeneE-1-Bromo-3-(2-iodovinyl)benzene
Geometry Cis (Aryl group and Iodine are co-facial)Trans (Aryl group and Iodine are opposed)
Steric Hindrance High (Clash during Pd oxidative addition)Low (Open trajectory for metal insertion)
Relative Reactivity Rate Moderate to SlowFast
Stereoretention Prone to partial isomerization if sluggishStrict retention of configuration (>98% E)
Chemoselectivity (I vs Br) Excellent (Vinyl C-I reacts exclusively first)Excellent (Vinyl C-I reacts exclusively first)
Optimal Coupling Temp. 50°C - 80°C (Requires elevated thermal energy)20°C - 40°C (Often proceeds at room temp)
Preferred Ligands Sterically accommodating, electron-rich (e.g., SPhos)Standard phosphines (e.g., PPh₃, dppf)

Pathway Visualization

The following diagram illustrates the divergent reaction pathways of the two isomers, highlighting the kinetic bottlenecks and the shared chemoselective outcome.

Reactivity cluster_E E-Isomer Pathway cluster_Z Z-Isomer Pathway Start 1-Bromo-3-(2-iodovinyl)benzene (Bifunctional Substrate) E_Iso E-Isomer (Trans) Start->E_Iso Z_Iso Z-Isomer (Cis) Start->Z_Iso E_OA Rapid Oxidative Addition (Low Steric Hindrance) E_Iso->E_OA E_Prod Strict Stereoretention (High Yield) E_OA->E_Prod Chemoselectivity Unreacted Aryl Bromide (Available for 2nd Coupling) E_Prod->Chemoselectivity Z_OA Slower Oxidative Addition (Steric Clash) Z_Iso->Z_OA Z_Prod Slower Coupling / Potential Isomerization Z_OA->Z_Prod Z_Prod->Chemoselectivity

Fig 1: Chemoselective Pd-catalyzed cross-coupling pathways for E and Z isomers.

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental protocols must be self-validating. The following procedure for a chemoselective Suzuki-Miyaura coupling includes built-in analytical checkpoints to verify both chemoselectivity and stereoretention.

Objective: Chemoselective coupling of the vinyl iodide with phenylboronic acid.

Materials:

  • Substrate: E- or Z-1-Bromo-3-(2-iodovinyl)benzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol) (Note: Strict stoichiometry prevents over-coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) for E-isomer; Pd(OAc)₂ / SPhos (5 mol%) for Z-isomer.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 mmol)

  • Solvent: THF (degassed, 10 mL)

Step-by-Step Workflow:

  • System Evacuation: Charge a Schlenk flask with the substrate, phenylboronic acid, and the palladium catalyst. Evacuate and backfill with Argon (3 cycles) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF, followed by the aqueous Na₂CO₃ solution.

  • Temperature Control (The Causality Step):

    • For the E-isomer: Stir at 25°C (Room Temperature) . The lack of steric hindrance allows the reaction to reach completion in 1–2 hours.

    • For the Z-isomer: Stir at 60°C . The thermal boost is required to overcome the steric clash during oxidative addition. Monitor closely at 2-hour intervals.

  • Quench and Extract: Once complete (via TLC monitoring), quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & Quality Control Checkpoints

Do not proceed to the second coupling step without validating the first:

  • Chemoselectivity Validation (GC-MS): Analyze the purified product. You must observe a molecular ion peak corresponding to the mono-coupled product. Crucially, look for the 1:1 isotopic doublet ( 79 Br and 81 Br). The presence of this distinct doublet proves the aryl bromide remains 100% intact.

  • Stereoretention Validation (¹H NMR): Analyze the vinylic protons.

    • For the E-product, the coupling constant ( J ) between the vinylic protons must be 14–18 Hz .

    • For the Z-product, the coupling constant ( J ) must be 7–11 Hz . If a 14-18 Hz signal appears in the Z-reaction mixture, isomerization has occurred.

Troubleshooting & Optimization

When working with the more challenging Z-isomer, researchers frequently encounter two failure modes:

  • Stalled Reactions: If the Z-isomer coupling stalls, do not simply increase the temperature above 80°C, as this will trigger the decomposition of the boronic acid and promote isomerization. Instead, switch to a more electron-rich, bulky ligand like SPhos or RuPhos. These ligands accelerate the oxidative addition step and facilitate rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate.

  • Loss of Chemoselectivity: If di-coupled products are observed (where the aryl bromide has also reacted), you are likely using an excess of the boronic acid or a highly active catalyst (like Pd(PtBu₃)₂) at elevated temperatures. Strictly control the stoichiometry to 1.05 equivalents and lower the reaction temperature. The inherent reactivity gap between the vinyl iodide and aryl bromide is vast, but it can be overridden by brute-force conditions.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • De Lera, A. R., et al. "Palladium- (and nickel-) catalyzed vinylation of aryl halides." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Micalizio, G. C., et al. "Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products." Chemical Reviews (ACS Publications). Available at: [Link]

  • Hatakeyama, S., et al. "Asymmetric Total Synthesis of Inthomycins A, B, and C." The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules, mass spectrometry stands as an indispensable analytical technique. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules, mass spectrometry stands as an indispensable analytical technique. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Z-1-Bromo-3-(2-iodo-vinyl)-benzene. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of related compounds to offer a robust predictive framework. We will objectively compare its expected fragmentation behavior with its E-isomer and monosubstituted analogs, providing supporting rationale based on well-established mechanistic principles.

Introduction to Electron Ionization Mass Spectrometry and Halogenated Compound Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[1] The resulting mass spectrum is a "molecular fingerprint" that provides valuable structural information.[1]

The fragmentation of halogenated organic compounds is significantly influenced by two key factors:

  • Carbon-Halogen Bond Strength: The ease of cleavage of the C-X bond follows the trend C-I < C-Br < C-Cl < C-F.[1] Therefore, iodine is generally lost more readily than bromine as a radical.

  • Isotopic Abundance: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, leading to characteristic M and M+2 peaks of almost equal intensity for bromine-containing fragments.[1][2] Iodine is monoisotopic (127I).

Aromatic systems, like the benzene ring in our target molecule, tend to form stable molecular ions due to the delocalization of the charge.[3]

Predicted Fragmentation Pattern of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

The structure of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is shown below:

Structure of Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

The molecular weight of Z-1-Bromo-3-(2-iodo-vinyl)-benzene (C8H6BrI) is calculated to be 308.86 g/mol (using 79Br) and 310.86 g/mol (using 81Br). The molecular ion peak (M+•) is expected to be a doublet at m/z 308 and 310 with nearly equal intensity.

The primary fragmentation pathways are predicted as follows:

  • Loss of Iodine Radical (•I): Due to the weaker C-I bond, the most favorable initial fragmentation is the loss of an iodine radical, leading to a stable vinyl cation.

  • Loss of Bromine Radical (•Br): Loss of a bromine radical is also expected, though likely to a lesser extent than iodine loss.

  • Loss of Acetylene (C2H2): Fragmentation of the vinyl side chain can lead to the loss of a neutral acetylene molecule.

  • Cleavage of the Vinyl Group: The entire iodo-vinyl group can be cleaved.

  • Halogen Loss from the Benzene Ring: Subsequent fragmentation of the aromatic ring can involve the loss of the remaining halogen.

Predicted Mass Spectrum Data
m/z (for 79Br) m/z (for 81Br) Proposed Fragment Ion Plausible Neutral Loss Notes
308310[C8H6BrI]+•-Molecular ion (M+•)
181183[C8H6Br]+•ILikely the base peak due to the weak C-I bond.
229-[C8H6I]+•BrLoss of bromine radical.
155157[C6H4Br]+C2H2I•Fragmentation of the side chain.
102102[C8H6]+•Br• and I•Loss of both halogen radicals.
7676[C6H4]+•C2H2 and Br• and I•Further fragmentation leading to the benzyne ion.
Fragmentation Pathway Diagram

Fragmentation_Pathway M [C8H6BrI]+• m/z 308/310 F1 [C8H6Br]+ m/z 181/183 M->F1 - •I F2 [C8H6I]+ m/z 229 M->F2 - •Br F3 [C6H4Br]+ m/z 155/157 F1->F3 - C2H2 F4 [C8H6]+• m/z 102 F1->F4 - •Br F2->F4 - •I F5 [C6H4]+• m/z 76 F3->F5 - C2H2

Predicted EI fragmentation pathway for Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

Comparative Analysis with Isomers and Analogs

Z vs. E Isomer: A Subtle Difference

While the overall fragmentation patterns of Z and E isomers are generally very similar, subtle differences in the relative abundances of certain fragment ions can be observed.[4][5] For Z-1-Bromo-3-(2-iodo-vinyl)-benzene, the proximity of the bulky iodine and the benzene ring in the Z configuration might lead to a slightly more facile loss of the entire iodo-vinyl group due to steric hindrance, potentially increasing the relative abundance of the [C6H4Br]+• ion (m/z 155/157) compared to the E-isomer. However, without experimental data, this remains a hypothesis. The differentiation would likely rely on a careful comparison of the relative intensities of key fragment ions.[4]

Comparison with Monosubstituted Analogs

A comparison with the fragmentation patterns of 1-bromo-3-vinylbenzene and 1-iodo-3-vinylbenzene can further illuminate the fragmentation of the target molecule.

Compound Molecular Ion (m/z) Primary Fragmentation Key Fragment Ions (m/z)
1-Bromo-3-vinylbenzene182/184Loss of •Br, Loss of C2H2103 ([M-Br]+), 155/157 ([M-C2H2]+•)
1-Iodo-3-vinylbenzene230Loss of •I, Loss of C2H2103 ([M-I]+), 204 ([M-C2H2]+•)
Z-1-Bromo-3-(2-iodo-vinyl)-benzene308/310Loss of •I, Loss of •Br181/183 ([M-I]+), 229 ([M-Br]+)

This comparison highlights how the presence of both halogens introduces competing fragmentation pathways, with the weaker C-I bond cleavage being the dominant initial fragmentation step.

Experimental Protocol for GC-MS Analysis

A robust method for analyzing this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To separate and identify Z-1-Bromo-3-(2-iodo-vinyl)-benzene and its potential E-isomer based on their retention times and mass spectral fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

Materials:

  • Z-1-Bromo-3-(2-iodo-vinyl)-benzene standard

  • High-purity helium (carrier gas)

  • Appropriate solvent for sample dilution (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard in a suitable volatile solvent.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[6]

    • Source Temperature: 230°C

    • Mass Range: m/z 40-400

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dilution Dilute Sample in Solvent Injection Inject Sample Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation

Workflow for the GC-MS analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

Conclusion

The EI mass spectrum of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is predicted to be characterized by a prominent molecular ion peak at m/z 308/310 and a base peak corresponding to the loss of an iodine radical at m/z 181/183. While the overall fragmentation patterns of the Z and E isomers are expected to be similar, careful analysis of the relative intensities of key fragment ions may provide a basis for their differentiation. This guide provides a foundational framework for researchers and professionals to predict and interpret the mass spectral data of this and related halogenated compounds, ensuring greater accuracy in structural elucidation.

References

  • Benchchem. (n.d.). Differentiating (Z)- and (E)-3-Penten-1-yne Isomers by Mass Spectrometry: A Comparative Guide.
  • ResearchGate. (n.d.). Fragmentation pattern of styrene induced by 396 nm nanosecond laser....
  • ResearchGate. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13....
  • Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers).
  • PubMed. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry.
  • NIST WebBook. (n.d.). Benzene, 1-bromo-4-iodo-.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • NIST WebBook. (n.d.). Benzene, 1-bromo-4-iodo-.
  • NIST WebBook. (n.d.). Benzene, 1-bromo-3-iodo-.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Z-1-Bromo-3-(2-iodo-vinyl)-benzene

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals can work safely and effectively with specialized chemical reagents. This guide provides esse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals can work safely and effectively with specialized chemical reagents. This guide provides essential, immediate safety and logistical information for handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene, a compound that, while not extensively characterized in public safety literature, belongs to classes of chemicals with well-documented hazards. Our approach is to build a safety protocol from the ground up, based on the known risks of its constituent functional groups: an aryl halide, a vinyl halide, and an organoiodine moiety.

Hazard Analysis: A Synthesis of Structural Dangers

Z-1-Bromo-3-(2-iodo-vinyl)-benzene is an organohalogen compound. Due to the absence of a specific Safety Data Sheet (SDS), a conservative assessment of its potential hazards is necessary, based on the toxicological profiles of related substances.

  • Aryl Halides: Compounds containing a halogen bonded to an aromatic ring can be toxic and hazardous to health. It is crucial to prevent contact with skin and eyes and to work in a well-ventilated area.

  • Vinyl Halides: This class of compounds includes known carcinogens such as vinyl chloride and vinyl bromide.[1][2][3] The primary route of occupational exposure is inhalation.[1][2] Vinyl bromide is classified as a suspected human carcinogen.[4] Given this, Z-1-Bromo-3-(2-iodo-vinyl)-benzene should be handled as a potential carcinogen.

  • Organoiodine Compounds: These compounds can be toxic, mutagenic, or carcinogenic.[5] Some organoiodine compounds can also be volatile, and care should be taken to avoid inhalation.[6][7]

Based on this analysis, Z-1-Bromo-3-(2-iodo-vinyl)-benzene should be treated as a hazardous substance that may be carcinogenic and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential for minimizing exposure. The following table summarizes the minimum required PPE for handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene.[8][9]

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles must be worn to protect against splashes, and a face shield should be used when handling larger quantities or when there is a significant splash risk.[8]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be fully buttoned with sleeves rolled down.[9][10] Clothing worn underneath should cover the legs completely.
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of organic solvents.[10] Double-gloving provides an extra layer of protection. Gloves should be changed immediately if contamination is suspected.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Due to the potential carcinogenicity and volatility of vinyl halides, all work should be conducted in a certified chemical fume hood.[1][2][11] If there is a risk of exceeding the occupational exposure limit, a respirator is mandatory.
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene in a laboratory setting.

3.1. Preparation

  • Designate a Work Area: All work with Z-1-Bromo-3-(2-iodo-vinyl)-benzene must be performed in a certified chemical fume hood.[11]

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood before starting.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.[11]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.[8]

3.2. Handling

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. If handling a solid, use a spatula in a way that avoids generating dust.

  • Keep Containers Closed: Keep the container of Z-1-Bromo-3-(2-iodo-vinyl)-benzene sealed when not in use.[13][14]

  • Avoid Inhalation: Work with the fume hood sash at the lowest practical height to maximize airflow and protection.[6]

3.3. Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent to decontaminate surfaces. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves, followed by the face shield and goggles. Then, remove the lab coat and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[15]

Disposal Plan: Managing Halogenated Waste

Proper disposal of Z-1-Bromo-3-(2-iodo-vinyl)-benzene and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[16]

4.1. Waste Segregation

  • Halogenated Waste Stream: Z-1-Bromo-3-(2-iodo-vinyl)-benzene is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[17][18]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste, as this can increase disposal costs and complicate the disposal process.[19]

4.2. Waste Collection and Labeling

  • Container: Use a clearly labeled, leak-proof container for all waste containing Z-1-Bromo-3-(2-iodo-vinyl)-benzene.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," and the full chemical name and approximate concentrations of the contents must be listed.[17][19]

  • Solid Waste: All contaminated solid waste, such as gloves, paper towels, and pipette tips, must also be placed in a sealed container and labeled as halogenated waste.[13]

4.3. Spill Management

  • Evacuate: In the event of a spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to exhaust vapors.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[13]

  • Collect: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene, from preparation to final disposal.

Workflow for Handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Use Inert Atmosphere (if needed) prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill Spill? handle2->spill handle4 Maintain Ventilation handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose of Solid Waste disp2->disp3 spill_mgt Spill Management Protocol spill->spill_mgt Yes spill_mgt->disp3

Caption: Workflow for handling Z-1-Bromo-3-(2-iodo-vinyl)-benzene.

References

  • SATHEE. (n.d.). Chemistry Aryl Halides.
  • National Institutes of Health (NIH). (n.d.). Vinyl Halides (Selected) - 15th Report on Carcinogens. NCBI Bookshelf.
  • National Toxicology Program. (n.d.). RoC Profile: Vinyl Halides (Selected).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Current Intelligence Bulletin 28 – Vinyl Halides Carcinogenicity. CDC Stacks.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • National Center for Biotechnology Information (NCBI). (n.d.). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. PMC.
  • The University of Iowa. (n.d.). Standard Operating Procedure for Bromine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • The Ohio State University. (n.d.). Personal Protective Equipment. Department of Chemistry and Biochemistry.
  • Radiation Safety Services, Inc. (n.d.). Iodination Safety Precautions.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • BenchChem. (2025). Proper Disposal of (1-Bromoethyl)benzene-d3: A Guide for Laboratory Professionals.
  • Wikipedia. (n.d.). Vinyl bromide.

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